REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)(Cl)Cl.O=P(Cl)(Cl)[Cl:9].O[C:13]1[CH:18]=[CH:17][N:16]=[CH:15][C:14]=1[N+:19]([O-:21])=[O:20]>>[Cl:9][C:13]1[CH:18]=[CH:17][N:16]=[CH:15][C:14]=1[N+:19]([O-:21])=[O:20]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
140 °C
|
Type
|
CUSTOM
|
Details
|
the mixture stirred vigorously until all the residue
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a reaction flask under nitrogen, were reacted at 70° C.
|
Type
|
TEMPERATURE
|
Details
|
the reaction refluxed for 4 hours under nitrogen
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
To the cooled mixture, evaporated under vacuum
|
Type
|
ADDITION
|
Details
|
was added 100 ml of iced water
|
Type
|
ADDITION
|
Details
|
The pH was adjusted to 7.5 by the addition of granular sodium carbonate, and 60 ml of methylene chloride
|
Type
|
ADDITION
|
Details
|
added
|
Type
|
DISSOLUTION
|
Details
|
had completely dissolved
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous part was extracted with more methylene chloride (5×30 ml)
|
Type
|
ADDITION
|
Details
|
The combined organic phases were treated with anhydrous sodium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=NC=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.9 g | |
YIELD: PERCENTYIELD | 76% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |